
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields of scientific research. It is known for its unique chemical structure, which includes benzyloxy and dimethoxy groups attached to a benzoyl aminoguanidine core. This compound is often studied for its potential biological activities and its role in inhibiting certain enzymes and reactive oxygen species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps, starting with the preparation of the benzyloxy and dimethoxybenzoyl intermediates. These intermediates are then reacted with aminoguanidine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes and reactive oxygen species, making it a candidate for research in oxidative stress and related diseases.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase (NOS) and reactive oxygen species (ROS), which play critical roles in various biological processes. By inhibiting these targets, the compound can modulate oxidative stress and inflammation, making it a valuable tool in research related to these conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoguanidine hemisulfate: Shares the aminoguanidine core but lacks the benzyloxy and dimethoxy groups.
3,4-Dimethoxybenzyl derivatives: Compounds with similar structural features but different functional groups attached to the benzyl ring.
Uniqueness
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is unique due to its specific combination of benzyloxy and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers a different set of interactions and activities compared to similar compounds.
Propriétés
Numéro CAS |
35607-25-1 |
|---|---|
Formule moléculaire |
C34H42N8O12S |
Poids moléculaire |
786.8 g/mol |
Nom IUPAC |
diaminomethylidene-[(3,4-dimethoxy-5-phenylmethoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C17H20N4O4.H2O4S/c2*1-23-13-8-12(16(22)20-21-17(18)19)9-14(15(13)24-2)25-10-11-6-4-3-5-7-11;1-5(2,3)4/h2*3-9H,10H2,1-2H3,(H,20,22)(H4,18,19,21);(H2,1,2,3,4) |
Clé InChI |
JYVILXGASOVVPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
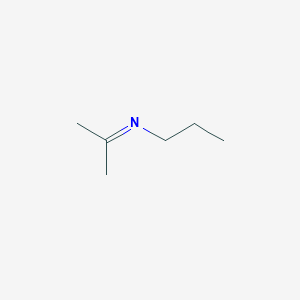

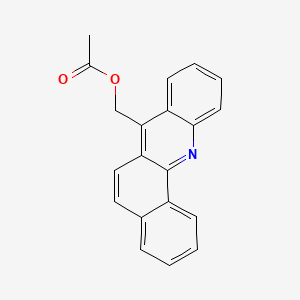
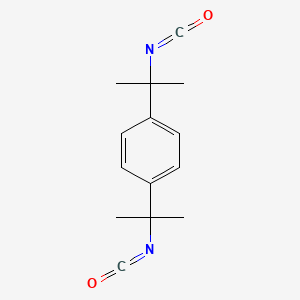
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

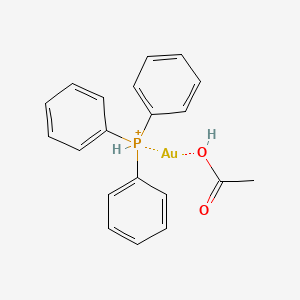
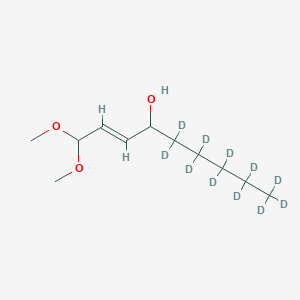

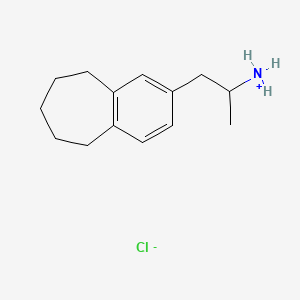
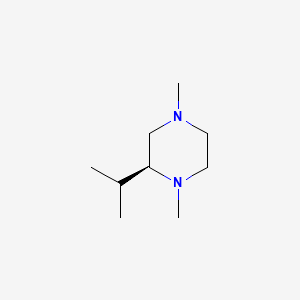
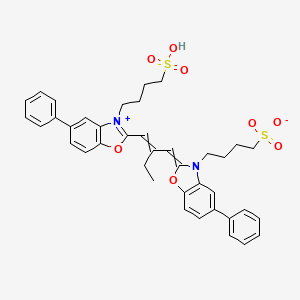
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
